4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a sulfonamido group attached to a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:
Formation of 5-chlorothiophene-2-sulfonamide: This can be achieved through the reaction of 5-chlorothiophene with chlorosulfonic acid, followed by neutralization with ammonia.
N-alkylation: The sulfonamide group can be alkylated using benzyl alcohol in the presence of a rhodium catalyst under aerobic conditions.
Coupling with piperidine derivative: The alkylated sulfonamide is then coupled with N,N-dimethylpiperidine-1-carboxamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various types of chemical reactions:
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: The compound’s unique structure makes it suitable for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of sulfonamides with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-((5-chlorothiophene-2-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Properties
IUPAC Name |
4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S2/c1-16(2)13(18)17-7-5-10(6-8-17)9-15-22(19,20)12-4-3-11(14)21-12/h3-4,10,15H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRSCFVKMQXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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